molecular formula C10H15ClN2O B1527417 2-Amino-N-(3-methylphenyl)propanamide hydrochloride CAS No. 1236261-20-3

2-Amino-N-(3-methylphenyl)propanamide hydrochloride

Cat. No.: B1527417
CAS No.: 1236261-20-3
M. Wt: 214.69 g/mol
InChI Key: YEFMAQWHVFENBE-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methylphenyl)propanamide hydrochloride is a substituted propanamide derivative characterized by an amino group at the C2 position and a 3-methylphenyl substituent on the amide nitrogen. The compound shares similarities with antiarrhythmic agents like tocainide hydrochloride (2-amino-N-(2,6-dimethylphenyl)propanamide hydrochloride) but differs in the substituent position on the aromatic ring, which can significantly alter its biological activity and physicochemical behavior .

Properties

IUPAC Name

2-amino-N-(3-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-9(6-7)12-10(13)8(2)11;/h3-6,8H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFMAQWHVFENBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methylphenyl)propanamide hydrochloride typically involves the reaction of 3-methylbenzoyl chloride with 2-amino-propanamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methylphenyl)propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-Amino-N-(3-methylphenyl)propanamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Positional Isomers: 2,6-Dimethylphenyl vs. 3-Methylphenyl Derivatives

Tocainide Hydrochloride (2-amino-N-(2,6-dimethylphenyl)propanamide hydrochloride, CAS 41708-72-9) serves as a key comparator:

  • Molecular Weight : 228.72 g/mol (C₁₁H₁₆N₂O·HCl) vs. the target compound (C₁₀H₁₅N₂O·HCl, theoretical MW 226.70 g/mol).
  • Purity Standards : USP-grade tocainide requires 98.0–101.0% purity, with strict loss-on-drying limits (<0.5%) .
  • Impact of Substituent Position : The 2,6-dimethyl groups in tocainide enhance steric hindrance and reduce aromatic ring reactivity compared to the 3-methyl group in the target compound. This difference may influence hydrogen bonding (e.g., with proteins or solvents) and crystallization behavior .

Alkylamino-Substituted Analogs

Impurity profiles of related pharmaceuticals highlight the role of alkyl chain modifications:

  • (RS)-N-(3-Methylphenyl)-2-(propylamino)propanamide Hydrochloride (CAS 878791-35-6): Structure: Features a propylamino group instead of a primary amino group. This contrasts with the target compound’s primary amino group, which may enhance hydrogen-bonding capacity .

Fluorinated Derivatives

Fluorine substitution introduces unique electronic and steric effects:

  • (R)-2-Amino-N-(3,3-difluorocyclobutyl)propanamide Hydrochloride (C172): Melting Point: 158–162°C, higher than typical for non-fluorinated analogs due to increased molecular rigidity. NMR Data: $ ^1H $ NMR (DMSO-d₆) shows distinct splitting patterns (δ 8.30 ppm for NH₃⁺, δ 4.23–4.35 ppm for CH₂), influenced by fluorine’s electronegativity .
  • 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909313-82-1): Applications: Used in agrochemical and pharmaceutical research for its fluorinated aromatic moiety, which enhances metabolic stability compared to non-fluorinated analogs like the target compound .

Heterocyclic and Nitro-Substituted Analogs

  • 2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide Hydrochloride (CAS 1508274-80-3): Molecular Weight: 199.2 g/mol (C₈H₁₃N₃O₃·HCl). Storage: Requires 2–8°C for stability, reflecting sensitivity of the dioxopiperidinyl group to hydrolysis—a concern less relevant for the target compound’s simpler aromatic system .
  • (S)-2-Amino-N-(4-nitrophenyl)propanamide Hydrochloride (CAS 201731-77-3): Nitro Group Effects: The electron-withdrawing nitro group reduces basicity of the amino group (pKa ~7–8 estimated) compared to the target compound’s unsubstituted amino group (pKa ~9–10) .

Key Research Findings

  • Hydrogen Bonding: The primary amino group in the target compound likely forms stronger hydrogen bonds (e.g., with carbonyl oxygens or solvent molecules) compared to alkylamino-substituted analogs, affecting crystallization and solubility .
  • Biological Implications : Fluorinated derivatives exhibit enhanced metabolic stability, whereas nitro-substituted analogs may face toxicity concerns, highlighting the need for balanced substituent selection in drug design .

Biological Activity

2-Amino-N-(3-methylphenyl)propanamide hydrochloride, a compound with significant biological activity, has attracted attention for its potential therapeutic applications. This article reviews its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClN2OC_{11}H_{16}ClN_2O, with a molecular weight of approximately 218.71 g/mol. Its structure features an amine group, a propanamide backbone, and a substituted aromatic ring, which contribute to its diverse biological activities.

This compound plays a crucial role in various biochemical reactions. It interacts with enzymes and proteins, influencing metabolic pathways through mechanisms such as enzyme inhibition or activation. This compound has been shown to modulate cellular functions by affecting cell signaling pathways and altering gene expression.

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
Enzyme InteractionModulates activity of metabolic enzymes
Cellular EffectsAlters gene expression related to metabolism
Antimicrobial ActivityExhibits moderate antibacterial effects against various bacterial strains
Analgesic PropertiesPotential analgesic effects observed in neuropathic pain models

The mechanism of action for this compound involves its binding to specific enzymes or receptors, leading to modulation of their activity. The interactions can vary widely based on the target proteins involved in different biological contexts.

  • Enzyme Modulation : The compound can inhibit or activate enzymes involved in critical metabolic pathways, thereby influencing cellular metabolism.
  • Receptor Interaction : It may also interact with receptors that play roles in pain signaling and inflammation, contributing to its potential analgesic properties.

Case Studies

Recent studies have explored the biological activity of this compound across various applications:

  • Antimicrobial Studies : Research indicated that this compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded as follows:
    • Staphylococcus aureus : MIC = 5.64 µM
    • Escherichia coli : MIC = 13.40 µM
    • Candida albicans : MIC = 16.69 µM .
  • Analgesic Activity : In a neuropathic pain model, the compound exhibited significant analgesic effects, suggesting its potential as a therapeutic agent for pain management .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

Table 2: Comparison of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(3-Amino-2-methylphenyl)propanamideC11H16N2OC_{11}H_{16}N_2OSubstituted amineAntimicrobial
N-(4-Amino-3-methylphenyl)propanamideC11H16N2OC_{11}H_{16}N_2ODifferent substitution patternAnalgesic
2-Amino-2-methyl-N-(3-pyridinylmethyl)C10H16ClN3OC_{10}H_{16}ClN_3OPyridine substitutionAntifibrotic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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